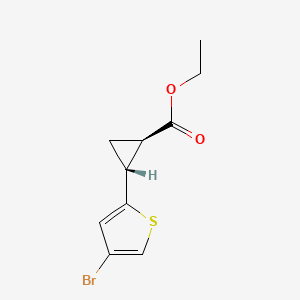

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-2-13-10(12)8-4-7(8)9-3-6(11)5-14-9/h3,5,7-8H,2,4H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOVYYQUOHWKSU-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate generally involves:

- Formation of the 4-bromothiophen-2-yl precursor or its equivalent.

- Cyclopropanation of an appropriate alkene or vinyl derivative bearing the 4-bromothiophenyl group.

- Introduction of the ethyl ester functionality on the cyclopropane ring.

The trans stereochemistry of the cyclopropane ring is typically controlled by the choice of reagents and reaction conditions.

Preparation of 4-Bromothiophen-2-yl Precursors

While direct specific procedures for the 4-bromothiophen-2-yl intermediate are scarce, analogous procedures for 4-bromoaryl derivatives provide a foundation:

Lithiation and Borylation: For example, 4-bromotriphenylamine derivatives have been treated with n-butyllithium at low temperatures (-78 °C) under argon atmosphere, followed by reaction with boronate esters to generate boronic acid derivatives useful for cross-coupling reactions.

Phosphonate Formation: (4-bromobenzyl) diethyl phosphonate synthesis involves heating 4-bromobenzyl bromide with triethyl phosphite at elevated temperatures (~160 °C) to obtain phosphonate esters, which can serve as intermediates for subsequent Wittig or Horner–Wadsworth–Emmons reactions.

These methods can be adapted for the thiophene analog by substituting the phenyl ring with a thiophene ring.

Cyclopropanation Methods

Cyclopropanation to form the trans-2-substituted cyclopropane ring is typically achieved by:

Simmons–Smith Reaction: Using diiodomethane and zinc-copper couple to cyclopropanate alkenes. This method can be employed on vinyl derivatives of 4-bromothiophen-2-yl to yield cyclopropane carboxylates.

Diazo Compound Addition: Generation of diazo esters (e.g., ethyl diazoacetate) followed by metal-catalyzed cyclopropanation (using Rh, Cu, or Pd catalysts) of alkenes bearing the 4-bromothiophenyl substituent.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) can facilitate the coupling of cyclopropane precursors with 4-bromothiophenyl boronic esters or halides to assemble the target compound.

Representative Preparation Procedure

A plausible preparation method based on related literature and patent disclosures is as follows:

Reaction Conditions and Optimization

Atmosphere: Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

Temperature Control: Low temperatures (-78 °C) are employed during lithiation and borylation steps to control reactivity and selectivity.

Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to solvate organolithium reagents and boronic esters effectively.

Purification: Silica gel chromatography with non-polar to moderately polar eluents (petroleum ether/ethyl acetate ratio ~20:1) is effective in isolating the desired product with high purity.

Research Findings and Yields

The borylation of 4-bromothiophene derivatives proceeds with yields around 70%, indicating efficient generation of the boronic ester intermediate.

Palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron and potassium acetate in dimethylformamide (DMF) under reflux for 6 hours yield approximately 75% of the desired boronic ester intermediate, which can be further transformed.

Cyclopropanation yields depend on the catalyst and conditions but typically range from 60% to 80%, with trans selectivity achieved by choice of catalyst and reaction parameters.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation and Borylation of 4-bromothiophene | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, -78 °C to RT, 24 h | ~70 | Inert atmosphere, careful temperature control |

| Palladium-Catalyzed Borylation | Pd(PPh3)2Cl2, bis(pinacolato)diboron, KOAc | DMF, reflux, 6 h | ~75 | Nitrogen atmosphere, monitored by TLC |

| Cyclopropanation | Ethyl diazoacetate, Rh or Cu catalyst | Room temperature or reflux | 60–80 | Stereoselective for trans isomer |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate (20:1) | - | Isolates pure product |

Chemical Reactions Analysis

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and sodium hydroxide (NaOH) for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, enabling chemists to create diverse derivatives for further applications.

Synthetic Pathways

The synthesis typically involves several steps, which can be optimized for yield and purity depending on the desired scale of production. Key methods include:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced with various nucleophiles to create new compounds.

- Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to larger cyclic structures.

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug development. Compounds containing brominated thiophenes are known for their pharmacological properties, which may include:

- Antimicrobial Activity: Research indicates that brominated compounds can exhibit significant antimicrobial effects against various pathogens.

- Anti-inflammatory Properties: The interaction of brominated thiophenes with biological targets may lead to anti-inflammatory effects.

- Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against cancer cell lines, with halogen substituents correlating with increased potency .

Case Studies

- Anticancer Research: A study highlighted the cytotoxicity of bromine-containing compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could similarly influence cancer cell viability.

- Enzyme Inhibition Studies: The compound's functional groups indicate potential applications in enzyme inhibition research, particularly as a lead compound for developing novel inhibitors targeting specific enzymes involved in cancer progression .

Biological Research

The biological activity of this compound is under investigation, with several studies focusing on its interaction with biological targets:

Interaction Studies

These studies aim to understand the compound's potential biological effects and reactivity with other compounds. They include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific proteins or enzymes.

- Safety Profile Evaluations: Investigating any toxicological effects associated with the compound.

Mechanism of Action

The mechanism of action of Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and brominated thiophene moiety contribute to its binding affinity and specificity, influencing the pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in their substituents and aromatic systems. Key examples include:

Table 1: Key Properties of Structural Analogs

Substituent Effects on Properties and Reactivity

Hydroxymethyl Substituent () :

- The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents.

- Likely used in further functionalization (e.g., esterification or oxidation) due to the reactive hydroxyl group .

Brominated Aromatic Systems () :

- Bromine on phenyl (4-bromophenyl) or thiophene (target compound) increases molecular weight and provides sites for cross-coupling (e.g., Suzuki-Miyaura reactions).

- Thiophene’s electron-rich nature may confer distinct electronic properties compared to benzene derivatives .

The 2,6-difluorophenyl variant (SY266409) is priced at $1,500/1g, reflecting synthetic complexity .

Molecular weight (220.26 g/mol) is higher than fluorinated analogs due to the methoxy group’s mass .

Biological Activity

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate is a chemical compound with significant potential in biological research and applications. With the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol, this compound features a cyclopropane ring substituted with an ethyl ester group and a brominated thiophene moiety, which contributes to its unique biological activity.

The synthesis of this compound typically involves:

- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds and transition metal catalysts.

- Bromination : Incorporation of the bromine atom into the thiophene ring.

- Esterification : Reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

These steps can be optimized for yield and purity, making this compound a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The distinct structural features enhance its binding affinity, influencing several biological pathways.

Key interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties by targeting metabolic pathways unique to cancer cells. For instance, studies have shown that brominated compounds can inhibit cell proliferation in various cancer cell lines .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant inhibitory effects on certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds, suggesting that they may mitigate oxidative stress in neuronal cells. This property could make this compound relevant in treating neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl trans-2-(4-chlorothiophen-2-yl)cyclopropanecarboxylate | Chlorine instead of Bromine | Varies; often less potent than brominated analogs |

| Ethyl trans-2-(4-methylthiophen-2-yl)cyclopropanecarboxylate | Methyl group instead of Bromine | Potentially lower reactivity |

| Ethyl trans-2-(4-fluorothiophen-2-yl)cyclopropanecarboxylate | Fluorine substitution | Can enhance lipophilicity and receptor binding |

The presence of bromine in the structure significantly influences both the reactivity and the biological activity compared to other halogenated or substituted analogs .

Q & A

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature vs. catalyst loading).

- ANOVA Testing : Compare yields across triplicate runs to assess significance .

- Error Analysis : Report standard deviations (±) for yields and spectroscopic data .

Applications in Academic Research

Q. How can this compound serve as an intermediate in asymmetric catalysis?

- Methodological Answer :

- Chiral Ligand Synthesis : Functionalize the cyclopropane core to create ligands for Rh-catalyzed enantioselective reactions .

- Substrate Scope Studies : Test reactivity in cross-couplings (e.g., Heck or Sonogashira) to expand utility .

Q. What biological screening approaches are suitable for bromothiophene-cyclopropane hybrids?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based protocols.

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., C-tagged ester) to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.